1-(2-Chloro-4-methylbenzyl)piperidin-3-ol 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1694976-36-7
VCID: VC3111749
InChI: InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
SMILES: CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol

1-(2-Chloro-4-methylbenzyl)piperidin-3-ol

CAS No.: 1694976-36-7

Cat. No.: VC3111749

Molecular Formula: C13H18ClNO

Molecular Weight: 239.74 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-4-methylbenzyl)piperidin-3-ol - 1694976-36-7

Specification

CAS No. 1694976-36-7
Molecular Formula C13H18ClNO
Molecular Weight 239.74 g/mol
IUPAC Name 1-[(2-chloro-4-methylphenyl)methyl]piperidin-3-ol
Standard InChI InChI=1S/C13H18ClNO/c1-10-4-5-11(13(14)7-10)8-15-6-2-3-12(16)9-15/h4-5,7,12,16H,2-3,6,8-9H2,1H3
Standard InChI Key YIKGUIHARCQKNU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl
Canonical SMILES CC1=CC(=C(C=C1)CN2CCCC(C2)O)Cl

Introduction

Chemical Structure and Properties

1-(2-Chloro-4-methylbenzyl)piperidin-3-ol (CAS: 1694976-36-7) is characterized by a piperidin-3-ol core with a 2-chloro-4-methylbenzyl substituent at the nitrogen position. This compound has the molecular formula C₁₃H₁₈ClNO with a molecular weight of 239.74 g/mol . The structure features several key components:

  • A six-membered piperidine ring containing a secondary alcohol (hydroxyl) group at the 3-position

  • A benzyl group attached to the piperidine nitrogen

  • A chlorine atom at the ortho (2) position of the benzyl aromatic ring

  • A methyl group at the para (4) position of the benzyl aromatic ring

This specific arrangement of functional groups creates a molecule with both lipophilic (benzyl) and hydrophilic (hydroxyl) regions, potentially influencing its pharmacokinetic properties.

Physical and Chemical Properties

Table 1: Basic Properties of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol

PropertyValue
CAS Number1694976-36-7
Molecular FormulaC₁₃H₁₈ClNO
Molecular Weight239.74 g/mol
AppearanceLikely a crystalline solid at room temperature
SolubilityExpected to be soluble in organic solvents (ethanol, methanol, chloroform, DMSO)
Structural FeaturesPiperidine ring with 3-OH and N-(2-chloro-4-methylbenzyl) substituent

Structural Analogs and Related Compounds

The 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol belongs to a broader family of substituted benzylpiperidinols. Several structural isomers and related compounds have been documented in the literature, differing in the position of substituents or the core structure.

Structural Isomers

Several positional isomers of this compound exist, where the chloro and methyl substituents occupy different positions on the benzyl ring:

Table 2: Structural Isomers of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol

CompoundMolecular FormulaMolecular WeightStructural Difference
(3S)-1-(4-chloro-2-methylbenzyl)piperidin-3-olC₁₃H₁₈ClNO239.74Chloro at position 4, methyl at position 2 on benzyl group
1-(4-chloro-3-methylbenzyl)piperidin-3-olC₁₃H₁₈ClNO239.74Chloro at position 4, methyl at position 3 on benzyl group

Related Compounds

Several compounds with similar structures but different substitution patterns have been reported:

Table 3: Related Benzylpiperidinol Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
1-(4-Methylbenzyl)piperidin-3-ol414886-29-6C₁₃H₁₉NO205.30No chloro substituent, only methyl at position 4
1-(4-Methylbenzyl)piperidin-4-ol118327-04-1C₁₃H₁₉NO205.30No chloro substituent, hydroxyl at position 4 of piperidine
1-Benzyl-4-methylpiperidin-3-ol384338-20-9C₁₃H₁₉NO205.30Unsubstituted benzyl group, methyl on piperidine ring
4-(3-Methylbenzyl)piperidin-4-ol hydrochloride1795502-78-1C₁₃H₂₀ClNO241.76Hydroxyl at position 4, methyl at position 3 on benzyl

These structural variations can significantly influence the physicochemical properties and potential biological activities of these compounds.

StepReactionReagents and Conditions
1Preparation of piperidin-3-olStarting from commercially available material or appropriate precursor
2N-alkylation2-Chloro-4-methylbenzyl chloride, K₂CO₃, acetone/DMF, 80°C
3PurificationColumn chromatography or recrystallization

The N-alkylation step is likely to proceed via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile attacking the benzylic carbon bearing the leaving group (typically chloride or bromide). Based on similar chemistry described for 2-chloro-4-(piperidinylmethyl)pyridine synthesis, this reaction may require heating at reflux conditions (around 80°C) for several hours .

Alternative Synthetic Approaches

Other potential synthetic routes might include:

  • Reductive amination: Reaction of piperidin-3-ol with 2-chloro-4-methylbenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride

  • Ring formation approach: Construction of the piperidine ring with the hydroxyl group at the 3-position after introducing the benzyl substituent

Computational Analysis and Drug-Like Properties

Computational approaches can provide insights into the potential drug-like properties of 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol. Similar to the ADMET studies performed for 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones , predictive models could evaluate parameters such as:

Table 5: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
LogP2.5-3.5Moderate lipophilicity, potentially good membrane permeability
H-bond donors1 (hydroxyl group)Contributes to potential target interactions
H-bond acceptors2 (N and OH)Contributes to potential target interactions
Rotatable bonds3-4Moderate molecular flexibility
Topological polar surface areaApproximately 20-30 ŲPotentially good cell membrane permeability

These predicted properties suggest that 1-(2-Chloro-4-methylbenzyl)piperidin-3-ol may possess favorable drug-like characteristics, potentially making it suitable for medicinal chemistry investigations.

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